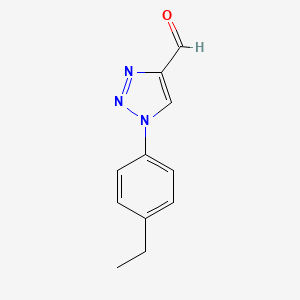

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-3-5-11(6-4-9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKSMUUHTVEKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most widely employed approach to synthesize 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” For the target compound, the key intermediate is 1-(4-ethylphenyl)-1H-1,2,3-triazole, which can be subsequently oxidized to introduce the aldehyde group at the 4-position of the triazole ring.

Step 1: Synthesis of 1-(4-Ethylphenyl)-1H-1,2,3-triazole

- Reagents : 4-ethylphenylacetylene and an organic azide (e.g., benzyl azide or aryl azides derived from 4-ethylbromobenzene via nucleophilic substitution with sodium azide).

- Catalyst : Cu(I) source such as CuSO4 combined with sodium ascorbate to generate Cu(I) in situ.

- Solvent : Polar solvents like DMSO/H2O mixture.

- Conditions : Heating at 60–80°C for several hours.

- Yield : Typically high (85–95%), with regioselective formation of 1,4-disubstituted triazole.

Step 2: Selective Oxidation to Aldehyde

- The 4-position of the triazole ring in the intermediate is functionalized by oxidation of the corresponding hydroxymethyl precursor or direct oxidation methods.

- A representative oxidation method involves manganese(IV) oxide (MnO2) in dichloromethane at room temperature, which has been reported for related triazole methanol derivatives to afford high yields (up to 99%) of the aldehyde functionality.

Summary Table of CuAAC Followed by Oxidation

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Azide-Alkyne Cycloaddition | 4-ethylphenylacetylene, Azide, CuSO4/NaAsc | 60–80°C, DMSO/H2O | 85–95 | Regioselective 1,4-disubstituted triazole |

| 2 | Oxidation | MnO2, DCM | Room temperature | ~99 | Oxidation of hydroxymethyl to aldehyde |

This approach is analogous to reported syntheses of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde from (1-phenyl-1H-1,2,3-triazol-4-yl)methanol using MnO2 in DCM.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Method Description

- Polymer-supported sulfonate esters (e.g., polyethylene glycol (PEG)-bound but-3-ynyl sulfonate) can be reacted with azides to form triazoles.

- After cycloaddition, cleavage with sodium iodide (NaI) and DBU releases the triazole product.

- This method reduces purification steps and can be adapted for synthesis of 4-(4-ethylphenyl)-1H-1,2,3-triazole derivatives.

Advantages

- Streamlined purification.

- Potential for automation and combinatorial synthesis.

- High yields reported for analogous triazole syntheses.

Multi-Component Reactions Catalyzed by Copper or Silver Salts

Recent Advances

- Multi-component reactions involving alkynes, trimethylsilyl azide (TMSN3), and other nucleophiles have been developed to synthesize substituted 1,2,3-triazoles with high regioselectivity and functional group tolerance.

- For example, copper-catalyzed three-component reactions using alkynes, TMSN3, and ethers or 1,3-diketones yield 1,4- and 2,4-disubstituted triazoles in high yields (~82–86%).

- Reaction conditions typically involve copper salts (CuCl, CuSO4), oxidants like tert-butanol peroxide, and moderate temperatures (~70–80°C).

Applicability

- While these methods are versatile for various substituted triazoles, specific adaptation for 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde would require an azide or alkyne bearing the 4-ethylphenyl group and subsequent oxidation to aldehyde.

Suzuki–Miyaura Cross-Coupling for Aryl Substitution on Triazole Core

Synthetic Route

- A two-step approach involving initial synthesis of a 1H-1,2,3-triazole bearing a halogen substituent (e.g., bromide) followed by Suzuki–Miyaura cross-coupling with 4-ethylphenylboronic acid.

- This method allows introduction of the 4-ethylphenyl group post-triazole formation.

- Typical conditions: Pd(OAc)2 catalyst (5 mol%), K2CO3 base, THF/H2O solvent mixture, 85–90°C, 10–12 hours.

- Yields for analogous reactions range from 82% to 91%.

Subsequent Functionalization

- The aldehyde group can be introduced by selective oxidation of methyl or hydroxymethyl substituents on the triazole ring after coupling.

Summary of Key Preparation Methods

| Method | Key Features | Typical Yield (%) | Notes |

|---|---|---|---|

| CuAAC + MnO2 Oxidation | Regioselective, straightforward, mild conditions | 85–99 | Most common, scalable, well-documented |

| Solid-Phase Synthesis (PEG-supported) | Simplified purification, suitable for automation | High | Useful for combinatorial libraries |

| Multi-Component Copper/Silver Catalysis | High regioselectivity, functional group tolerance | 82–86 | Emerging methods, adaptable to various substrates |

| Suzuki–Miyaura Cross-Coupling | Post-triazole arylation, versatile | 82–91 | Requires halogenated triazole intermediate |

Research Findings and Notes

- The para-substitution of the ethyl group on the phenyl ring minimizes steric hindrance and enhances conjugation with the triazole ring, which may influence reaction kinetics and product stability.

- The electron-donating ethyl substituent can affect the electronic properties of the triazole, potentially impacting oxidation steps and the choice of oxidants.

- Solvent-free mechanochemical methods (ball milling) have been reported for similar triazole syntheses, offering reduced reaction times and improved yields, though their application to aldehyde-functionalized triazoles requires further exploration.

- The oxidation of hydroxymethyl-triazoles to aldehydes using manganese dioxide in dichloromethane is a mild, high-yielding method compatible with sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Comparisons (Table 1):

Structural and Functional Insights:

- Isomerism (1H vs. 2H): The 2H-triazole isomer (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) exhibits superior α-glycosidase inhibition due to favorable spatial alignment of the aldehyde group with enzyme active sites, enabling Schiff base formation with lysine residues . In contrast, 1H isomers (e.g., the target compound) may exhibit reduced activity unless compensated by substituent effects.

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) increase the electrophilicity of the aldehyde, enhancing reactivity with nucleophilic enzyme residues . Electron-donating groups (e.g., -C₂H₅ in the target compound) may reduce aldehyde reactivity but improve membrane permeability due to increased lipophilicity.

- Steric and Solubility Considerations: Bulky substituents like ethylphenyl may hinder binding in sterically constrained enzyme pockets, whereas polar groups (e.g., -F) balance solubility and target engagement .

Physicochemical and Crystallographic Properties

- Crystallinity: The 2H-triazole-4-carbaldehyde derivative crystallizes in the monoclinic space group P21/c with strong π-π stacking and hydrogen bonding, enhancing stability . Similar packing may occur in the ethylphenyl variant, though steric effects could disrupt crystal lattice formation.

- Solubility: Lipophilic substituents (e.g., ethylphenyl) reduce aqueous solubility compared to polar derivatives (e.g., 4-fluorophenyl, logP = 1.9 vs. 1.5) .

Biological Activity

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of key enzymes and its anticancer properties.

The compound features a triazole ring substituted with a 4-ethylphenyl group and an aldehyde functional group. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, in cancer treatment. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of IDO1 Enzyme

A notable study investigated the inhibitory effects of 4,5-disubstituted 1,2,3-triazoles on the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which plays a crucial role in cancer immune evasion. Compounds similar to our target compound demonstrated low nanomolar IC50 values against IDO1 (e.g., IC50 = 92–94 nM) and showed minimal cytotoxicity in MDA-MB-231 breast cancer cells . This suggests that modifications around the triazole structure significantly enhance biological activity.

3. Enzyme Inhibition

The aldehyde group in triazoles is known to facilitate interactions with various enzymes. For example, studies have shown that certain triazole derivatives can act as effective inhibitors of cholinesterases, which are crucial for neurotransmission . This highlights the potential of our compound in neuropharmacology.

Structure-Activity Relationship (SAR)

The biological activity of triazoles often correlates with their structural features:

- Substituents on the Triazole Ring : The nature and position of substituents can greatly influence enzyme binding and inhibition efficiency.

- Aldehyde Group : This functional group may enhance reactivity towards nucleophiles in enzyme active sites.

Figure 1: Proposed Binding Interaction

Binding Interaction

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional CuAAC | CuSO₄/NaAsc | EtOH | 60 | 78 | 92 |

| Microwave-assisted | CuI | DMF | 100 | 85 | 95 |

| One-pot procedure | Cu(OAc)₂ | H₂O/EtOH | 25 | 82 | 90 |

What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Answer:

Crystallographic refinement often encounters:

- Disorder in the ethylphenyl group : Use PART instructions in SHELXL to model alternative conformations, supported by anisotropic displacement parameters (ADPs) .

- Weak diffraction data : High-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELXL resolve twinning or pseudo-symmetry issues common in triazole derivatives .

- Hydrogen bonding networks : SHELXL’s HFIX and AFIX commands accurately position H atoms, critical for understanding supramolecular interactions .

Example Refinement Metrics (from SHELXL):

- R1 = 0.045, wR2 = 0.120 for 3562 reflections .

- Flack parameter = 0.02(2) confirms absolute structure .

How do substituents on the triazole ring influence its reactivity in nucleophilic addition reactions?

Answer:

The aldehyde group at position 4 is electrophilic, but steric and electronic effects from the 4-ethylphenyl group modulate reactivity:

- Steric hindrance : The ethyl group reduces accessibility for bulky nucleophiles (e.g., Grignard reagents). Use smaller nucleophiles like hydroxylamine or hydrazines .

- Electronic effects : The electron-withdrawing triazole ring enhances aldehyde electrophilicity. Substituent effects can be quantified via Hammett σ values or DFT calculations .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks, improving conversion rates .

What analytical techniques are most effective for characterizing its stability under various conditions?

Answer:

Stability studies require multimodal analysis:

- Thermal stability : TGA-DSC (10°C/min under N₂) reveals decomposition onset at ~220°C, correlating with aldehyde oxidation .

- Photostability : UV-Vis spectroscopy (λ = 254 nm) monitors degradation products; dark storage at 4°C minimizes photolysis .

- Hydrolytic stability : HPLC-MS tracks hydrolysis in buffered solutions (pH 1–13). The compound is stable at pH 5–9 but degrades in strong acids/bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.